5-Methyl-2-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF
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Overview
Description
5-Methyl-2-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF: is a Grignard reagent, which is a type of organomagnesium compound. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically used in a solution of 2-methyltetrahydrofuran (2-MeTHF), which serves as a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-2-iso-propoxyphenylmagnesium bromide involves the reaction of 5-Methyl-2-iso-propoxyphenyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of 2-methyltetrahydrofuran as a solvent is preferred due to its lower toxicity and better environmental profile compared to traditional solvents like diethyl ether.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: The compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.
Reaction Conditions: Typically carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products:
Alcohols: Secondary and tertiary alcohols are the primary products when reacted with aldehydes and ketones.
Carboxylic Acids: Reaction with carbon dioxide yields carboxylic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug development.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the production of polymers and other advanced materials.
Environmental Chemistry: Applied in the synthesis of environmentally friendly chemicals and solvents.
Mechanism of Action
The mechanism of action of 5-Methyl-2-iso-propoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen atom of the carbonyl group, stabilizing the intermediate and facilitating the nucleophilic attack.
Comparison with Similar Compounds
- 2,5-Dimethoxyphenylmagnesium bromide
- Cyclopropylmagnesium bromide
Comparison:
- Reactivity: 5-Methyl-2-iso-propoxyphenylmagnesium bromide is more reactive due to the presence of the iso-propoxy group, which increases the electron density on the magnesium atom.
- Solubility: The use of 2-methyltetrahydrofuran as a solvent enhances the solubility and stability of the compound compared to other Grignard reagents.
- Environmental Impact: The choice of 2-methyltetrahydrofuran as a solvent makes it a more environmentally friendly option compared to traditional solvents.
This compound’s unique properties and versatility make it a valuable tool in both academic research and industrial applications
Properties
IUPAC Name |
magnesium;1-methyl-4-propan-2-yloxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-8(2)11-10-6-4-9(3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEOHLALNOZADB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OC(C)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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